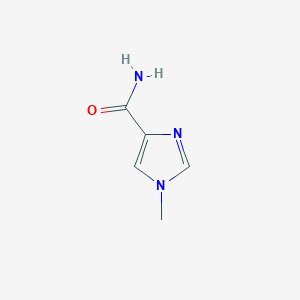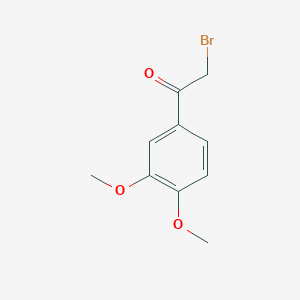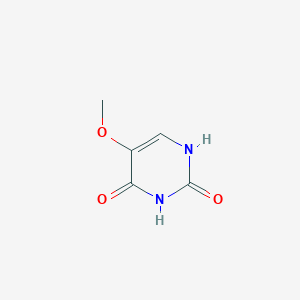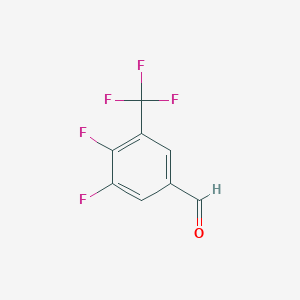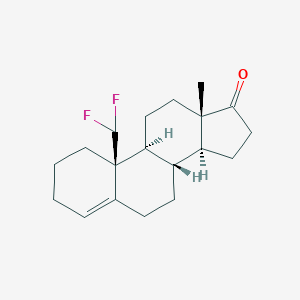
19,19-Difluoroandrost-4-en-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19,19-Difluoroandrost-4-en-17-one, also known as 4,19-DFA, is a synthetic androgenic steroid. It belongs to the class of 17-ketosteroids and has been extensively studied in the field of biochemistry and molecular biology. This compound has been shown to have a wide range of biological activities and has been used in various scientific research applications.
Mécanisme D'action
The mechanism of action of 19,19-Difluoroandrost-4-en-17-one involves binding to androgen receptors in target cells, leading to the activation of various signaling pathways. This results in the regulation of gene expression and protein synthesis, leading to the biological effects of the compound.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 19,19-Difluoroandrost-4-en-17-one include increased muscle mass and strength, improved bone density, and enhanced immune function. It has also been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 19,19-Difluoroandrost-4-en-17-one in lab experiments is its high potency and specificity for androgen receptors. This allows for precise control of the biological effects of the compound. However, one limitation is the potential for off-target effects and toxicity, which must be carefully monitored.
Orientations Futures
There are several future directions for research on 19,19-Difluoroandrost-4-en-17-one. These include further studies on its effects on bone metabolism and immune function, as well as investigations into its potential therapeutic uses in diseases such as osteoporosis and cancer. Additionally, research on the development of safer and more effective analogs of 19,19-Difluoroandrost-4-en-17-one may also be pursued.
Méthodes De Synthèse
The synthesis of 19,19-Difluoroandrost-4-en-17-one involves the conversion of dehydroepiandrosterone (DHEA) to 19,19-Difluoroandrost-4-en-17-one through a series of chemical reactions. The process involves the use of various reagents and catalysts, and the reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Applications De Recherche Scientifique
19,19-Difluoroandrost-4-en-17-one has been used in various scientific research applications, including studies on androgen receptor signaling, gene expression, and protein synthesis. It has also been used in studies on the effects of androgens on bone metabolism, muscle growth, and immune function.
Propriétés
Numéro CAS |
129400-04-0 |
|---|---|
Nom du produit |
19,19-Difluoroandrost-4-en-17-one |
Formule moléculaire |
C19H26F2O |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
(8S,9S,10S,13S,14S)-10-(difluoromethyl)-13-methyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H26F2O/c1-18-11-9-15-13(14(18)7-8-16(18)22)6-5-12-4-2-3-10-19(12,15)17(20)21/h4,13-15,17H,2-3,5-11H2,1H3/t13-,14-,15-,18-,19+/m0/s1 |
Clé InChI |
KMFWEHJTLFYKGK-UNTXSKPGSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CCCC[C@]34C(F)F |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CCCCC34C(F)F |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CCC4=CCCCC34C(F)F |
Synonymes |
19,19-DFAO 19,19-difluoroandrost-4-en-17-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R)-3-Hydroxy-2-methylpropanoyl]-L-proline](/img/structure/B140833.png)
![2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B140835.png)

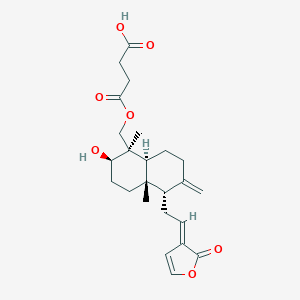
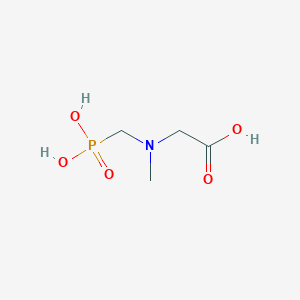
![Methyl 2-[(1H-benzimidazol-2-yl)methoxy]benzoate](/img/structure/B140843.png)


